Cobalt hydroxide oxide

Description

Properties

IUPAC Name |

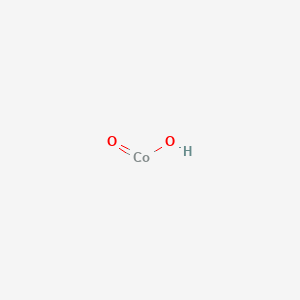

hydroxy(oxo)cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSXQSAISCVNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Co]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065171 | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12016-80-7 | |

| Record name | Cobalt oxyhydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCoO2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Cobalt Hydroxide Oxide and Its Derivatives

Solution-Based Synthesis Approaches

Solution-based methods are foundational in the synthesis of cobalt hydroxide (B78521) oxide, offering versatility and control over the final product's characteristics. These techniques range from electrochemical deposition to various chemical precipitation routes.

Electrodeposition Techniques

Electrodeposition is a powerful technique for synthesizing cobalt hydroxide films directly onto conductive substrates. This method typically involves a two-step process: the initial electrochemical deposition of cobalt hydroxide, followed by a thermal treatment (calcination) to form cobalt oxide. core.ac.ukresearchgate.net The process occurs in an electrolytic cell where a cobalt salt solution, such as cobalt nitrate (B79036) or cobalt chloride, serves as the electrolyte. core.ac.ukespublisher.com By applying a constant current or potential between a cathode (e.g., stainless steel) and an anode (e.g., Ir-coated Ti), a film of cobalt hydroxide is deposited on the cathode. core.ac.ukespublisher.com

The efficiency and properties of the deposited film are highly dependent on several parameters, including the concentration of the cobalt salt, current density, and the pH of the electrolyte. core.ac.ukresearchgate.net For instance, studies have shown that increasing the current density or the concentration of Co(II) ions can significantly enhance the current efficiency of the deposition process. researchgate.net Cathodic reduction of cobalt nitrate solutions typically leads to the formation of β-Co(OH)₂. core.ac.ukresearchgate.net The morphology of the deposited material can be controlled, with structures such as nanoflakes being reported. espublisher.com

A notable advancement in this area is the one-step cathodic electrodeposition of composite materials, such as Co(OH)₂-reduced graphene oxide nanocomposites, which are synthesized rapidly at a constant current density. rsc.org

Table 1: Effect of Synthesis Parameters on Current Efficiency in Electrodeposition of Cobalt Hydroxide This table summarizes the findings from studies on the galvanostatic electrodeposition of cobalt hydroxide from a cobalt nitrate solution.

| Parameter Varied | Condition | Resulting Current Efficiency (%) | Reference |

|---|---|---|---|

| Current Density (A/m²) | 200 | 41 | researchgate.net |

| 500 | 59 | researchgate.net | |

| Cobalt (II) Concentration (g/L) at 200 A/m² | 28 | 41 | researchgate.net |

| 42 | 59 | researchgate.net |

Soft Chemistry Routes

Soft chemistry methods provide a simple and effective pathway for the synthesis of cobalt-based nanomaterials, including cobalt hydroxide, cobalt oxyhydroxide (CoOOH), and cobalt oxides. acs.orgacs.org These routes are characterized by low-temperature processes and the use of precursors that are easily transformed. A typical synthesis involves precipitating cobalt hydroxide from a cobalt salt solution. acs.orgacs.org

For example, cobalt oxyhydroxide nanodiscs can be synthesized by dispersing a cobalt hydroxide precursor in deionized water and then adding a sodium hydroxide (NaOH) solution along with hydrogen peroxide (H₂O₂) at a moderately elevated temperature (e.g., 45 °C). acs.orgacs.org The resulting material, often β-Co(OH)₂, can exhibit well-defined morphologies, such as hexagonal nanostructures. acs.orgacs.org A key advantage of this method is the ability to maintain the morphology of the precursor through subsequent transformations. This topotactical relationship allows for the production of Co₃O₄ nanodiscs by the low-temperature calcination of the initially formed Co(OH)₂ nanodiscs. acs.orgacs.org

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to synthesize crystalline materials. These techniques are highly effective for producing cobalt hydroxide and oxide nanostructures with controlled morphology. acs.orgmdpi.com

In a typical hydrothermal synthesis, a cobalt salt such as cobalt nitrate or cobalt acetate (B1210297) is heated in an aqueous solution with a mineralizer, like sodium acetate, at temperatures around 200 °C. nih.gov This process can yield various precursors, including cobalt hydroxide carbonate. nih.gov The morphology of the final product can be precisely controlled by introducing morphology-directing agents. For instance, using hydrazine (B178648) hydrate (B1144303) and Na₃PO₄ can lead to the formation of one-dimensional hierarchical β-Co(OH)₂ nanocolumns. acs.org

The choice of cobalt source and subsequent annealing temperatures plays a crucial role in determining the final phase and morphology. Using cobalt(II) nitrate as a precursor often leads to the formation of Co₃O₄, whereas precursors like cobalt sulfate (B86663) or cobalt chloride tend to yield Co(OH)₂ under similar hydrothermal conditions. jst.go.jp Solvothermal synthesis is a variation that employs organic solvents, such as ethanol, sometimes in a mixture with water, to achieve different reaction kinetics and product characteristics. u-tokyo.ac.jp

Table 2: Influence of Precursor and Annealing on Cobalt Oxide Synthesis This table illustrates how the choice of starting materials and thermal treatment affects the final cobalt oxide product in hydrothermal/solvothermal synthesis.

| Cobalt Source | Method | Annealing Temp. (°C) | Resulting Phase/Morphology | Reference |

|---|---|---|---|---|

| Cobalt(II) Nitrate Hexahydrate | Hydrothermal | 450 | Co₃O₄ (Microflowers) | mdpi.com |

| Cobalt(II) Nitrate Hexahydrate | Hydrothermal | 550 | Co₃O₄/CoO (Microflowers with nanowires) | mdpi.com |

| Cobalt(II) Nitrate | Hydrothermal | N/A | Co₃O₄ (Nanocubes) | jst.go.jp |

| CoSO₄ / CoCl₂ | Hydrothermal | N/A | Co(OH)₂ (Hexagonal platelets) | jst.go.jp |

Ultrasonic-Assisted Synthesis

The application of high-intensity ultrasound during synthesis, a technique known as sonochemistry, is an effective method for producing nanostructured cobalt hydroxide. inoe.romdpi.com The process involves the formation, growth, and collapse of micro-sized bubbles in the liquid medium, which generates localized high-temperature and high-pressure zones, accelerating reaction rates. mdpi.com

In a typical ultrasonic-assisted synthesis, a cobalt salt like cobalt acetate is mixed with a precipitating agent such as sodium hydroxide in an aqueous solution while being subjected to ultrasonic irradiation. inoe.ro A primary benefit of this method is the significant refinement of the resulting particle size. For example, ultrasonication during the precipitation of Co(OH)₂ can reduce particle sizes from approximately 400 nm to less than 50 nm. mdpi.combohrium.com This size reduction leads to a higher surface area and more active sites. When used to create composites, such as Co(OH)₂ on carbon black, the ultrasonic treatment ensures a more uniform distribution and intimate contact between the components, enhancing properties like electrocatalytic activity. mdpi.combohrium.com This method has also been used to synthesize specific polymorphs, such as α-cobalt hydroxide with a needle-like morphology. researchgate.net

Chemical Bath Deposition

Chemical Bath Deposition (CBD) is a straightforward, cost-effective, and rapid method for depositing thin films of materials directly onto a substrate from a solution at or near room temperature. itb.ac.iditb.ac.id This technique is particularly useful for creating nanostructured electrodes without the need for binders. itb.ac.id

The process generally involves immersing a substrate, such as carbon cloth, into a chemical bath containing a cobalt salt (e.g., cobalt chloride) and a complexing or precipitating agent (e.g., ammonium (B1175870) hydroxide). itb.ac.id Nanostructures, such as Co₂(OH)₃Cl nanoflakes, can be grown directly on the substrate fibers in a short amount of time. itb.ac.iditb.ac.id

An alternative approach involves first depositing a precursor film, like layered cobalt carbonate hydroxide (LCCH), onto a substrate such as fluorine-doped tin oxide (FTO). ncku.edu.twresearchgate.net This precursor film is then transformed into Co₃O₄ through pyrolysis. A key feature of the CBD method is the ability to control the morphology of the final nanostructure by varying the anion in the cobalt salt precursor. ncku.edu.twresearchgate.net

Table 3: Morphological Control of Co₃O₄ Films via Anion in Chemical Bath Deposition This table shows the resulting morphology of Co₃O₄ films synthesized by CBD using different cobalt salt precursors, followed by pyrolysis.

| Cobalt Source (Anion) | Resulting Morphology of Co₃O₄ Film | Reference |

|---|---|---|

| Cobalt Chloride | Straight acicular nanorods | ncku.edu.twresearchgate.net |

| Cobalt Nitrate | Bending acicular nanorods | ncku.edu.twresearchgate.net |

| Cobalt Acetate | Nanosheets | ncku.edu.twresearchgate.net |

| Cobalt Sulfate | Net-shaped nanosheets | ncku.edu.twresearchgate.net |

Precursor-Based Synthesis and Transformation

Many synthesis strategies for cobalt oxides and oxyhydroxides rely on the transformation of a pre-synthesized precursor material. Common precursors include different polymorphs of cobalt hydroxide (α-Co(OH)₂ and β-Co(OH)₂) and cobalt hydroxide carbonates. rsc.orggeoscienceworld.org These precursors are subjected to subsequent chemical or thermal treatments to yield the desired final product.

The transformations can be achieved through several routes:

Thermal Decomposition (Calcination): Heating a cobalt hydroxide or cobalt hydroxide carbonate precursor in air is a common method to produce cobalt oxides, typically Co₃O₄. acs.orgnih.gov This process often preserves the original morphology of the precursor, a phenomenon known as a topotactical relationship. acs.orgcambridge.org Cobalt hydroxide carbonates are particularly advantageous precursors as their decomposition does not produce toxic gases. geoscienceworld.org

Chemical Oxidation: Cobalt hydroxide can be chemically oxidized to form cobalt oxyhydroxide (CoOOH). For instance, treating β-Co(OH)₂ with an oxidizing agent like hydrogen peroxide (H₂O₂) can yield CoOOH. acs.orgacs.org

Electrochemical Oxidation: The transformation can also be driven electrochemically. For example, α-Co(OH)₂ can be electrochemically oxidized to γ-CoOOH, while β-Co(OH)₂ can be transformed into β-CoOOH. rsc.org

Hydrothermal Treatment: This method can be used not only for initial synthesis but also for transformation. The Kirkendall diffusion effect, which occurs during hydrothermal treatment, can be exploited to convert solid nanostructures into hollow ones. nih.gov

Solid-State Reaction: Precursors can be reacted with other compounds in the solid state to form more complex materials. For example, β-Co(OH)₂ nanoparticles can serve as a precursor for synthesizing Lithium cobalt oxide (LiCoO₂) by reacting them with a lithium source like LiOH. researchgate.net

The ability to synthesize a precursor with a specific morphology and then convert it to a different compound while retaining that morphology is a powerful tool in materials science for creating nanostructures with tailored properties. acs.orgacs.org

Calcination and Thermal Decomposition Routes

Calcination and thermal decomposition are widely utilized methods for synthesizing cobalt oxides from various precursors, such as cobalt hydroxides and salts. acs.orgijnnonline.net These techniques involve heating the precursor material to a specific temperature in a controlled atmosphere to induce chemical and physical transformations.

The thermal decomposition of cobalt(II) hydroxide (Co(OH)₂) is a common route to produce cobalt oxides. acs.orgresearchgate.net The process typically involves multiple stages of mass loss corresponding to dehydroxylation and oxidation. acs.org For instance, the major mass loss for Co(OH)₂ can occur around 130 °C, attributed to its conversion to Co₃O₄. acs.org The thermal decomposition of CoOOH itself occurs at higher temperatures, around 252 °C, also yielding Co₃O₄. acs.org The final product of thermal decomposition is often influenced by the calcination temperature; for example, Co₃O₄ can be transformed into CoO at temperatures above 800-900 °C. acs.orgrsc.org

Different cobalt precursors, such as cobalt nitrate or cobalt acetate, can also be used. ijnnonline.netmdpi.com The calcination of cobalt hydroxide prepared from cobalt nitrate at temperatures ranging from 300°C to 700°C has been shown to produce Co₃O₄ nanoparticles, with particle size increasing with higher temperatures. ijnnonline.net A study on the thermal evolution of various cobalt hydroxide phases revealed that Co₃O₄ can start to form at temperatures as low as 165°C, particularly from hydrotalcite-like phases. rsc.org

Below is a data table summarizing the thermal decomposition of cobalt compounds:

| Precursor | Decomposition Temperature | Product | Atmosphere |

|---|---|---|---|

| β-Co(OH)₂ | ~130 °C | Co₃O₄ | Not specified |

| CoOOH | 252 °C | Co₃O₄ | Not specified |

| Co(OH)₂ | 168 °C | CoO | Vacuum |

| Co₃O₄ | >900 °C | CoO | Air |

| Co(OH)₂ | 350 °C | Co₃O₄ | Air |

Electrochemical Oxidation of Precursors

Electrochemical oxidation offers a versatile and controllable method for synthesizing cobalt hydroxide oxide and its related compounds directly on a conductive substrate. ktu.ltaalto.fi This technique involves the application of an electrical potential or current to a precursor material in an electrolytic solution, inducing oxidation and the formation of the desired phase. ktu.lt

A common approach is the electrochemical oxidation of cobalt(II) hydroxide (Co(OH)₂) to form cobalt(III) oxyhydroxide (CoOOH). rsc.orgescholarship.org The process can be controlled to selectively produce different polymorphs. For example, α-Co(OH)₂ can be electrochemically oxidized to γ-CoOOH, while β-Co(OH)₂ transforms into β-CoOOH. rsc.org This method allows for the direct synthesis of CoOOH films on various substrates, such as stainless steel. ktu.lt The oxidation of a Co metal surface in an alkaline electrolyte has been observed to form a layer of Co(OH)₂ at lower potentials, which is then partially oxidized to CoOOH as the potential increases. escholarship.org

The synthesis can be performed under various conditions. Galvanostatic deposition from cobalt acetate solutions has been used to prepare α-Co(OH)₂ films, which can then be electrochemically oxidized to CoOOH. ktu.lt Pulsed electrodeposition is another strategy that allows for fine control over the resulting nanostructure. aip.org By modulating the applied potential and cobalt ion concentration, the process can be tuned to produce different morphologies, from hexagonal nanoplatelets to nanoflakes. researchgate.net

The following table details various electrochemical synthesis routes for cobalt hydroxide oxides:

| Precursor | Electrochemical Method | Product | Key Finding |

|---|---|---|---|

| α-Co(OH)₂ | Oxidative Transformation | γ-CoOOH | Selective phase transformation achieved. rsc.org |

| β-Co(OH)₂ | Oxidative Transformation | β-CoOOH | Selective phase transformation achieved. rsc.org |

| Co Metal | Anodic Oxidation | CoOOH/Co(OH)₂ mixture | Formation of an active layer for oxygen evolution. escholarship.org |

| Cobalt Acetate Solution | Galvanostatic Deposition & Oxidation | CoOOH | Formation of black oxohydroxide film. ktu.lt |

| Electrodeposited Co Layer | Electrochemical Oxidation & Thermal Treatment | Co₃O₄ | A two-step process to form polycrystalline Co₃O₄. aalto.fi |

Green and Sustainable Synthesis Strategies

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for nanoparticle synthesis. e3s-conferences.orgnih.gov These "green" approaches utilize natural resources and mild reaction conditions to minimize the use of hazardous chemicals and reduce energy consumption. nih.gove3s-conferences.org

One prominent green synthesis strategy involves the use of plant extracts. nih.govresearchgate.net Phytochemicals present in plants, such as flavonoids, polyphenols, and alkaloids, can act as reducing and capping agents, facilitating the formation of nanoparticles. nih.gov For instance, extracts from pineapple peels (Ananas comosus) have been successfully used to synthesize cobalt oxide nanoparticles from a cobalt(II) chloride precursor. e3s-conferences.orge3s-conferences.org Similarly, fruit extracts of Litchi chinensis have been employed for the bio-mediated synthesis of Co₃O₄ nanoparticles, resulting in materials with a distinct rod-like morphology. nih.gov These methods are often simple, cost-effective, and can be performed at room temperature or with gentle heating. researchgate.net

Another sustainable approach is the use of microorganisms, such as bacteria and fungi, for nanoparticle synthesis. nih.gov These biological systems can mediate the reduction of metal ions and control the growth of nanoparticles. While less common for this compound specifically, the principles of using biological molecules like starch or egg albumin as templates or stabilizing agents are applicable. nih.gov The use of carboxymethyl cellulose, a derivative of the natural polymer cellulose, has been reported for the eco-friendly synthesis of mesoporous cobalt hydroxide. researchgate.net

Morphology-Controlled Synthesis

The morphology of this compound, including its size, shape, and dimensionality, plays a crucial role in determining its physical and chemical properties. researchgate.netacs.org Consequently, significant research has been dedicated to developing synthesis methods that allow for precise control over the final morphology of the material. acs.org

Hydrothermal and solvothermal methods are powerful techniques for achieving morphology control. acs.orgnih.gov By adjusting parameters such as reaction time, temperature, and the use of structure-directing agents, various nanostructures can be obtained. acs.orgacs.org For example, a simple solvothermal method has been used to synthesize cubic spinel Co₃O₄ nanoparticles with spherical and hexagonal platelet morphologies by tuning the reaction time. acs.org A facile hydrothermal route in the presence of poly(vinylpyrrolidone) has been shown to produce high yields of uniform, hexagonally shaped β-cobalt hydroxide nanoplatelets. acs.org The self-assembly of CoOOH nanodiscs into string-like structures has also been achieved via a hydrothermal method, with the formation process involving nucleation, oriented attachment, and self-assembly steps. nih.govacs.org

Electrochemical methods also offer excellent control over morphology. aip.orgresearchgate.net By varying the electrode potential and electrolyte concentration, the morphology of electrodeposited cobalt-based materials can be readily modified. researchgate.net For instance, potentiostatic electrodeposition can yield cobalt hexagonal nanoplatelets at lower cobalt ion concentrations, while higher concentrations lead to the formation of cobalt hydroxide nanoflakes. researchgate.net Interface-assisted synthesis, using a liquid/liquid interface like n-butanol/water, has been demonstrated to tune the morphology of α-cobalt hydroxide from irregular nanoflakes to flower-like structures by simply altering the solvent ratio. acs.org

The table below highlights methods for controlling the morphology of this compound:

| Synthesis Method | Controlling Factor | Resulting Morphology | Precursor |

|---|---|---|---|

| Solvothermal | Reaction Time | Spherical & Hexagonal Platelet Co₃O₄ | Not Specified |

| Hydrothermal | Poly(vinylpyrrolidone) (PVP) | β-Co(OH)₂ Nanoplatelets | Not Specified |

| Hydrothermal | Self-Assembly | Strings of CoOOH Nanodiscs | Not Specified |

| Electrodeposition | Potential & Ion Concentration | Hexagonal Nanoplatelets or Nanoflakes | Cobalt Ions |

| Interface-Assisted | Solvent Ratio (n-butanol/water) | Irregular Nanoflakes to Flower-like α-Co(OH)₂ | Not Specified |

Synthesis of Mixed-Phase and Composite this compound Materials

To enhance the properties of this compound for various applications, researchers often synthesize mixed-phase materials or create composites with other functional materials. bohrium.comacs.org This approach aims to leverage synergistic effects between different components to improve characteristics like electrical conductivity, stability, and catalytic activity. researchgate.net

Mixed-phase materials containing different cobalt oxide or hydroxide species can exhibit unique properties. researchgate.netmdpi.com For example, a mixed phase of Co(OH)₂/CoOOH has been synthesized through a two-step electrochemical process. mdpi.com This material showed improved thermal stability and electrochemical performance as a cathode for aqueous zinc ion batteries compared to pure Co(OH)₂. mdpi.com Another study reported a green solution method to create a mixed-phase CoO@Co₃O₄@C composite, where the different cobalt oxide phases are distributed within an amorphous carbon network. researchgate.net

Composites of this compound with carbon-based materials are particularly common. researchgate.netbohrium.com Carbon materials like carbon nanotubes (CNTs) and graphene are incorporated to improve the electrical conductivity and structural stability of the cobalt hydroxide, which often suffers from low conductivity. researchgate.net For instance, Co(OH)₂ nanosheets have been electrodeposited onto a substrate of carbon nanotubes grown on carbon paper. researchgate.net Similarly, a three-dimensional composite of nickel-cobalt (B8461503) dual hydroxide nanoneedles grown on a carbon nanotube framework was synthesized using a one-step hydrothermal method. acs.org These composite structures often exhibit enhanced performance in applications like supercapacitors due to the synergistic effects between the components. acs.orgresearchgate.net

Advanced Characterization Techniques for Cobalt Hydroxide Oxide Materials

Structural Analysis Techniques

Structural analysis is fundamental to understanding the crystalline nature, phase composition, and morphology of cobalt hydroxide (B78521) oxide. Techniques like X-ray diffraction provide crystallographic information, while electron microscopy reveals the material's micro- and nanostructure.

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of cobalt hydroxide oxide materials. inoe.roinoe.ro The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phases present. For instance, XRD patterns can distinguish between the hexagonal crystal structure of β-Co(OH)₂ and the cubic spinel structure of Co₃O₄, which is often formed upon thermal treatment of the hydroxide precursor. inoe.roinoe.roacs.org The positions and intensities of the diffraction peaks are compared against standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the material. inoe.roacs.org For example, the hexagonal phase of cobalt hydroxide is confirmed by diffraction peaks corresponding to specific crystal planes, as shown in the table below. inoe.ro Furthermore, the width of the diffraction peaks can be used in the Scherrer formula to estimate the average crystallite size of the nanoparticles. inoe.ro Studies have used XRD to monitor the transformation of cobalt hydroxide to cobalt oxides, confirming the formation of pure phases after processes like calcination. researchgate.netrsc.org

Selected Area Electron Diffraction (SAED) is a complementary technique performed within a Transmission Electron Microscope (TEM). wikipedia.org SAED provides crystallographic information from a localized area of the sample. The resulting diffraction pattern can determine if a material is single-crystalline (a regular pattern of sharp spots), polycrystalline (a set of concentric rings), or amorphous (diffuse, broad rings). wikipedia.orgyoutube.com In the study of this compound, SAED patterns confirm the crystallinity of synthesized nanostructures. acs.orgacs.org For polycrystalline materials like Co₃O₄, the diffraction rings can be indexed to specific crystal planes, corroborating the XRD findings. researchgate.net The technique is crucial for confirming the structural integrity and orientation of individual nanoparticles or domains within a larger assembly. acs.org For example, SAED has been used to identify the lattice spacings in cobalt hydroxide, which correspond to specific diffraction angles. researchgate.net

Table 1: Representative XRD Diffraction Peaks for Hexagonal Cobalt Hydroxide (β-Co(OH)₂)

| 2θ (degrees) | Miller Indices (hkl) |

|---|---|

| ~19.1 | (001) |

| ~32.5 | (100) |

| ~38.0 | (101) |

| ~51.4 | (102) |

| ~58.2 | (110) |

| ~61.7 | (111) |

Note: Peak positions can vary slightly based on experimental conditions and sample preparation. Data compiled from multiple sources.

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of this compound materials. inoe.roinoe.ro This technique provides detailed images of the sample's surface, revealing particle shape, size, and aggregation. Studies have used SEM to characterize various morphologies of cobalt hydroxide, including globular aggregates, nanosheets, and hexagonal microplates. inoe.ronih.govresearchgate.net For example, SEM images have shown that cobalt hydroxide can be synthesized as nanosheets that gather to form a continuous sheet. nih.gov The morphology observed via SEM is often correlated with the synthesis method and conditions. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) offers significantly higher magnification and resolution, allowing for the direct visualization of the material's crystal lattice. nih.gov HRTEM images can reveal the atomic arrangement within a single nanoparticle, showing the lattice fringes (the periodic lines corresponding to atomic planes). researchgate.netresearchgate.net The distance between these fringes can be measured and correlated with the d-spacing values obtained from XRD and SAED, confirming the crystal structure and orientation. researchgate.net HRTEM is particularly powerful for studying defects, interfaces, and phase transformations at the atomic scale. For instance, researchers have used in-situ HRTEM to observe the real-time crystallization and phase transition of amorphous cobalt hydroxide nanosheets into crystalline cobalt oxides induced by electron-beam irradiation. nih.govresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques probe the interactions between electromagnetic radiation and the material to provide information about chemical bonding, elemental composition, and vibrational modes. These methods are essential for confirming the chemical state and functional groups within this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and, critically, the chemical and electronic state of the elements within a material. youtube.com For this compound, XPS is invaluable for distinguishing between the different oxidation states of cobalt, primarily Co²⁺ and Co³⁺. acs.orgresearchgate.net The XPS spectrum provides the binding energies of core-level electrons. The Co 2p region of the spectrum is of particular interest, as it is deconvoluted into two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with characteristic satellite peaks. researchgate.netcolab.ws The positions of these peaks and the energy separation between them are indicative of the cobalt oxidation state. For instance, the binding energies for Co(OH)₂, which contains Co²⁺, are distinct from those for CoOOH or Co₃O₄, which contain Co³⁺. acs.orgcolab.ws Similarly, the O 1s spectrum can be analyzed to differentiate between oxygen in hydroxide (OH⁻) groups and oxygen in metal-oxide (O²⁻) lattices. acs.org

Table 2: Typical Binding Energies from XPS for Cobalt Hydroxide and Oxides

| Species | Core Level | Binding Energy (eV) | Key Features |

|---|---|---|---|

| Co(OH)₂ | Co 2p₃/₂ | ~781.0 - 782.2 | Strong satellite peaks, indicative of high-spin Co²⁺ |

| O 1s | ~531.2 | Corresponds to hydroxyl (OH⁻) groups | |

| CoOOH | Co 2p₃/₂ | ~780.0 | Weaker satellite features compared to Co²⁺ |

| O 1s | ~529.8 (M-O), ~531.0 (M-OH) | Shows peaks for both oxide and hydroxide | |

| Co₃O₄ | Co 2p₃/₂ | ~780.0 (Co³⁺), ~781.5 (Co²⁺) | Shows contributions from both Co²⁺ and Co³⁺ |

| O 1s | ~530.0 | Corresponds to lattice oxide (O²⁻) |

Note: Binding energies are approximate and can be influenced by sample preparation, calibration, and surface chemistry. Data compiled from multiple sources. acs.orgcolab.ws

Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a material. It provides a structural fingerprint that can be used to identify specific crystalline phases and molecular structures. In the analysis of cobalt-based materials, Raman spectroscopy clearly distinguishes between Co(OH)₂, CoOOH, and Co₃O₄. acs.orgacs.org Each compound exhibits a unique set of Raman-active modes corresponding to specific bond vibrations, such as the stretching and bending of Co-O and O-H bonds. For example, β-Co(OH)₂ shows characteristic peaks including a strong Co-O symmetric stretching mode (A₁g) around 520 cm⁻¹ and an O-H vibrational mode around 3564 cm⁻¹. researchgate.net Upon transformation to the spinel Co₃O₄, these peaks disappear and are replaced by a new set of intense peaks characteristic of the Co₃O₄ structure. acs.org The technique is also sensitive to structural disorder and pressure-induced changes. bohrium.comprinceton.edu

Table 3: Characteristic Raman Peaks for Cobalt Hydroxide and Cobalt Oxide

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| Co(OH)₂ | ~452 | O-Co-O bending mode |

| ~520 | A₁g (Co-O symmetric stretch) | |

| ~3564-3572 | O-H stretching mode | |

| Co₃O₄ | ~194 | F₂g |

| ~482 | E_g_ | |

| ~522 | F₂g | |

| ~618 | F₂g | |

| ~691 | A₁g |

Note: Peak positions can vary slightly. Data compiled from multiple sources. acs.orgresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is primarily used to detect the presence of hydroxyl (O-H) groups and cobalt-oxygen (Co-O) bonds. rsc.org The FTIR spectrum of Co(OH)₂ is characterized by a strong, broad absorption band around 3500 cm⁻¹, which is attributed to the stretching vibration of O-H groups in the hydroxide lattice and from adsorbed molecular water. researchgate.net Another weaker band around 1625 cm⁻¹ is due to the bending mode of water molecules. researchgate.net The region below 1000 cm⁻¹ contains peaks corresponding to Co-O vibrations. The thermal transformation of Co(OH)₂ to Co₃O₄ can be monitored with FTIR; the process is marked by the disappearance of the O-H stretching band and the emergence of two distinct, strong absorption bands characteristic of the Co-O bonds in the spinel structure of Co₃O₄. researchgate.netresearchgate.net

Table 4: Key FTIR Absorption Bands for Cobalt Hydroxide and Cobalt Oxide

| Compound | Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode |

|---|---|---|

| Co(OH)₂ | ~3500 (strong, broad) | O-H stretching (hydroxyl groups, molecular water) |

| ~1625 (weak) | H-O-H bending (molecular water) | |

| < 1000 | Co-O vibrations | |

| Co₃O₄ | ~663 (strong) | Co³⁺-O stretching in tetrahedral sites |

| ~565 (strong) | Co²⁺-O stretching in octahedral sites |

Note: Peak positions can vary based on sample crystallinity and preparation. Data compiled from multiple sources. researchgate.netresearchgate.net

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal stability and decomposition behavior of this compound and its precursors. tandfonline.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. acs.orgscience.gov

The thermal decomposition of cobalt hydroxides typically occurs in distinct stages. rsc.org A comparative study of various cobalt hydroxide phases identified three major decomposition steps:

Dehydration: Loss of interlayer water, typically occurring between 149-164°C. rsc.org

Dehydroxylation (Hydrotalcite-like phases): Decomposition of the hydroxide layers and intercalated anions (e.g., nitrate) at around 185-197°C. rsc.org

Dehydroxylation (Brucite-like phases): Decomposition of the brucite-like β-Co(OH)₂ structure at a slightly higher temperature range of 219-222°C. rsc.org

The product of this initial decomposition is often the spinel cobalt oxide (Co₃O₄), which can start forming at temperatures as low as 165°C. rsc.orgnih.gov An intermediate hydrogen cobaltite (B72492) (HCoO₂) phase may also form, which decomposes at approximately 258-270°C. rsc.org At much higher temperatures, Co₃O₄ further decomposes into cobalt(II) oxide (CoO). This transformation occurs between 842-858°C in a nitrogen atmosphere and 935-948°C in air. rsc.org

TGA is also used to quantify the extent of chemical reactions, such as the hydrothermal hydration of CoO to Co(OH)₂. The characteristic mass loss associated with the decomposition of Co(OH)₂ around 180°C under an inert atmosphere can be used to determine the degree of hydration. tandfonline.com

The table below presents a summary of the key thermal decomposition stages for cobalt hydroxides.

| Temperature Range (°C) | Process | Resulting Product | Reference |

| 149 - 164 | Dehydration (loss of interlayer water) | Anhydrous phase | rsc.org |

| 180 | Decomposition of Co(OH)₂ | CoO | tandfonline.com |

| 185 - 197 | Dehydroxylation (hydrotalcite-like α-phase) | Co₃O₄ | rsc.org |

| 219 - 222 | Dehydroxylation (brucite-like β-phase) | Co₃O₄ | rsc.org |

| 258 - 270 | Decomposition of HCoO₂ intermediate | Co₃O₄ | rsc.org |

| 842 - 858 (in N₂) | Reduction of Co₃O₄ | CoO | rsc.org |

| 935 - 948 (in air) | Reduction of Co₃O₄ | CoO | rsc.org |

This table is interactive. You can sort and filter the data.

Surface Area and Porosity Analysis

The surface area and porosity of this compound materials are critical parameters that significantly influence their performance in applications such as catalysis and energy storage, where a high surface area is often directly correlated with enhanced activity. acs.org The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of gas molecules (typically nitrogen) onto the material's surface, is the standard technique for determining specific surface area.

The synthesis method and resulting morphology of cobalt hydroxide and oxide materials have a profound impact on their surface characteristics. For example, porous hexagonal nanostructures of cobalt oxides exhibit high surface areas. The BET surface area of porous Co₃O₄ hexagons has been measured at 221.6 m²/g, which is significantly higher than that of porous CoO hexagons (65.14 m²/g). amazonaws.com

The analysis of nitrogen adsorption-desorption isotherms provides further details about the porous nature of the material, including the total pore volume and the average pore diameter. amazonaws.com This information is crucial for understanding how reactants and electrolytes access the active sites within the material's structure. For instance, the conversion of cobalt hydroxide nanosheets into porous Co₃O₄ nanosheets and nanorings via thermal decomposition is a strategy to create high-surface-area materials. nih.gov The surface areas of oxides derived from cobalt hydroxides have been found to be proportional to the amount of intercalated anions in the precursor hydroxide phase, suggesting that the precursor structure plays a key role in templating the final oxide's porosity. rsc.org

The table below provides BET surface area and porosity data for various cobalt oxide materials.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |

| Co₃O₄ Porous Hexagons | 221.6 | 0.24 | 43.37 | amazonaws.com |

| CoO Porous Hexagons | 65.14 | 0.18 | 113.6 | amazonaws.com |

| NiCo₂O₄ Porous Hexagons | 97.18 | 0.26 | 35.27 | amazonaws.com |

This table is interactive. You can sort and filter the data.

Structural and Morphological Engineering of Cobalt Hydroxide Oxide Nanomaterials

Polymorphic Forms: α- and β-Cobalt Hydroxide (B78521) Structures

Cobalt hydroxide, the precursor to cobalt hydroxide oxide, primarily exists in two polymorphic forms: α-Co(OH)₂ and β-Co(OH)₂. nih.gov These forms are distinguished by their crystal structures, which subsequently influence the properties of the CoOOH derived from them.

The β-Co(OH)₂ phase adopts a brucite-like crystal structure, which is thermodynamically stable. nih.gov It consists of hexagonally close-packed hydroxyl ions with Co(II) ions occupying the octahedral sites, forming neutral Co(OH)₂ layers stacked via weak hydrogen bonds. inoe.ro

In contrast, α-Co(OH)₂ is a metastable, hydrotalcite-like phase. nih.gov Its structure is composed of positively charged [Co(OH)₂₋ₓ]ˣ⁺ layers. This positive charge arises from a deficit of hydroxide groups in the main layers. To maintain charge neutrality, anions (such as CO₃²⁻, Cl⁻, or NO₃⁻) and water molecules are intercalated into the interlayer space or galleries. researchgate.netresearchgate.net This intercalation results in a significantly larger interlayer spacing in α-Co(OH)₂ (~7 Å) compared to β-Co(OH)₂ (~4 Å). nih.gov The specific nature of the intercalated anions can have a considerable effect on the morphology and properties of the resulting material. nih.gov

These precursor phases can be transformed into different forms of this compound. For instance, the electrochemical oxidation of β-Co(OH)₂ typically yields β-CoOOH, while the oxidation of α-Co(OH)₂ can lead to the formation of γ-CoOOH. rsc.org This transformation underscores the importance of controlling the initial cobalt hydroxide structure to engineer the final CoOOH phase.

| Property | α-Co(OH)₂ | β-Co(OH)₂ |

| Crystal Structure | Hydrotalcite-like | Brucite-like |

| Stability | Metastable | Thermodynamically stable |

| Interlayer Spacing | ~7 Å | ~4 Å |

| Interlayer Species | Anions (e.g., CO₃²⁻, Cl⁻) and H₂O | None |

| Layer Charge | Positive | Neutral |

| Typical Oxidation Product | γ-CoOOH | β-CoOOH |

Layered Structures and Interlayer Chemistry

The layered nature of this compound is a defining characteristic that profoundly impacts its functionality. The structure consists of stacked sheets of edge-sharing CoO₆ octahedra. acs.org The space between these layers, known as the interlayer gallery or van der Waals gap, is a critical area for chemical modification and plays a pivotal role in the material's electrochemical and catalytic properties.

In the case of CoOOH derived from α-Co(OH)₂, the interlayer chemistry is particularly rich. The presence of intercalated anions and water molecules not only expands the interlayer distance but also influences the electronic structure and stability of the material. researchgate.net The ability to pre-intercalate various species into the hydroxide precursor provides a powerful tool for tuning the final properties of the CoOOH. For example, intercalating large organic anions, such as benzoate, into the cobalt hydroxide precursor leads to a significant expansion of the interlayer spacing. nih.gov This expansion can enhance performance in applications like electrocatalysis by facilitating the diffusion and transport of electrolyte ions to the active sites within the material's structure. nih.gov

The chemistry within these interlayers is dynamic. Processes such as ion exchange, intercalation, and de-intercalation are central to the function of CoOOH in energy storage applications. The expanded interlayer spacing of the α-derived phases is considered beneficial for electrochemical activity compared to the more compact β-phase. researchgate.net

| Feature | Description | Significance |

| Basic Structure | Stacked 2D sheets of edge-sharing CoO₆ octahedra. | Provides a framework for intercalation and surface reactions. |

| Interlayer Space | The gallery between the CoO₆ layers. | Can host various species like anions and water molecules. |

| Intercalation | Insertion of guest species (e.g., anions, water, polymers) into the interlayer. | Expands layer spacing, modifies electronic properties, improves ion transport. nih.gov |

| Anion Influence | The type and size of intercalated anions affect interlayer distance and stability. | Allows for tunable material properties for specific applications. nih.gov |

Nanostructured Architectures and Their Influence on Performance

The macroscopic performance of this compound is heavily dependent on its nanostructured architecture. Engineering the morphology of CoOOH at the nanoscale allows for the optimization of surface area, exposure of active sites, and facilitation of mass and charge transport.

Nanodiscs, Nanoplatelets, and Nanosheets

Two-dimensional (2D) nanostructures like nanodiscs, nanoplatelets, and nanosheets are of particular interest due to their high surface-area-to-volume ratio. These morphologies maximize the exposure of the material's surface to the surrounding environment, which is highly advantageous for applications in catalysis and energy storage.

Researchers have developed methods to synthesize cobalt hydroxide nanodiscs with hexagonal morphologies, which can then be converted into CoOOH and subsequently Co₃O₄ while retaining the disc-like shape through a topotactical relationship. qut.edu.auacs.org This preservation of morphology allows for precise structural control. Similarly, the synthesis of β-Co(OH)₂ nanosheets has been achieved through techniques like cathode glow discharge electrolysis. researchgate.net These ultrathin structures, often just a few nanometers thick, provide a vast number of accessible surface atoms and can shorten the diffusion paths for ions and electrons. CoOOH nanosheets have been shown to be promising anode materials for lithium-ion batteries and effective catalysts for the oxygen evolution reaction (OER). rsc.orgresearchgate.net

Nanorings and Hollow Architectures

Moving beyond simple 2D structures, more complex morphologies such as nanorings and hollow architectures offer unique advantages. These structures not only possess high surface areas but also feature distinct inner and outer surfaces, which can lead to enhanced performance.

Hollow nanostructures of cobalt-based materials can be fabricated through various methods, including template-assisted synthesis and template-free approaches like pulsed laser ablation in liquid. mdpi.com For instance, Ga/CoOOH core-shell nanospheres have been used as precursors to create a variety of Co-based hollow nanoparticles. mdpi.com The hollow interior increases the number of active sites and improves interfacial area, benefiting catalytic reactions. mdpi.com Facile synthesis of CoOOH nanorings on reduced graphene oxide has also been reported, demonstrating superior catalytic activity in reduction reactions due to the synergistic effect between the highly dispersed nanorings and the conductive support. nih.gov The unique topology of these architectures can help prevent the aggregation of nanoparticles and facilitate efficient mass transport. nih.govnih.gov

Hierarchical and Composite Nanostructures

Hierarchical nanostructures are complex, multi-level architectures assembled from primary nanoscale building blocks. These structures combine the benefits of nanoscale components with microscale organization, leading to improved stability and performance. For example, hierarchical β-Co(OH)₂ nanocolumns have been synthesized, which are formed by the organized assembly of thin nanoplatelets onto nanorod backbones. acs.org Such structures provide a large, accessible surface area while maintaining structural integrity.

Defect Engineering and Active Site Exposure

The catalytic and electrochemical activity of CoOOH is not solely determined by its morphology but also by the atomic-level structure of its surface, particularly the presence of defects and the nature of exposed active sites. Defect engineering involves the intentional creation of imperfections, such as vacancies, to modulate the material's electronic structure and create more catalytically active centers.

Oxygen vacancies are a common and effective type of defect introduced into metal oxides. Creating oxygen vacancies in CoOOH, for instance through laser ablation in liquids, has been shown to optimize the absorption of reaction intermediates and improve electrical conductivity, leading to excellent OER activity. nih.gov Cationic vacancies can also play a crucial role, as they have been found to accelerate the formation of the active CoOOH phase from hydroxide precursors, thereby enhancing performance in the electrooxidation of biomass. rsc.org The introduction of cobalt vacancies in Co₃O₄ has been shown to accelerate the formation of CoOOH active sites during the OER. bohrium.com Defects can also promote topotactic transformations, for example, from Co(OH)₂ to CoOOH, by creating nucleation sites. ktu.lt

Identifying the precise location of active sites is key to understanding catalytic mechanisms and designing better catalysts. For CoOOH, research has shown that the active sites are not uniformly distributed across the surface. Studies using well-defined CoOOH nanorods and nanosheets have revealed that the catalytic active sites for the OER are located exclusively on the lateral facets rather than the basal planes. researchgate.netnih.gov These lateral facets feature coordinatively unsaturated cobalt sites that exhibit enhanced reactivity. researchgate.netnih.gov This understanding highlights that maximizing the exposure of these specific facets through morphological control is a critical strategy for boosting the catalytic performance of CoOOH nanomaterials.

Structural Stability and Phase Transformations under Operating Conditions

Under the oxidizing potentials required for reactions like the oxygen evolution reaction (OER), many cobalt-based precatalysts, including cobalt oxides, hydroxides, and chalcogenides, undergo in situ transformation to form cobalt oxyhydroxide at the surface. nih.govrsc.orgmdpi.com This resulting CoOOH is widely considered the active catalytic center. nih.gov The nature of the initial material, or precatalyst, can significantly influence the structure and defect density of the CoOOH formed, which in turn affects its catalytic activity. For instance, a semi-oxidized Co-CoO precatalyst was found to transform into CoOOH with a higher density of oxygen vacancies compared to CoOOH derived from a Co/graphene oxide precatalyst, leading to enhanced OER performance. rsc.org

The crystal structure of the CoOOH phase plays a crucial role in its stability and activity. Electrochemical oxidation can transform α-Co(OH)₂ and β-Co(OH)₂ into γ-CoOOH and β-CoOOH, respectively. rsc.orgresearchgate.netresearchgate.net Studies have shown that γ-CoOOH exhibits better catalytic activity for the OER compared to β-CoOOH. rsc.orgresearchgate.net Conversely, β-CoOOH has demonstrated higher selectivity for the chloride oxidation reaction. rsc.org Some phases exhibit remarkable stability; for example, epitaxial β-CoOOH(001) films have been found to be structurally stable across a wide range of electrochemical potentials and pH levels from neutral to alkaline. researchgate.net In contrast, materials like Co₃O₄ can undergo reversible, potential-dependent structural changes in a thin surface layer, forming an active CoOOH-like skin. researchgate.netbohrium.com

The stability of CoOOH is also influenced by the electrolyte's pH and composition. While stable in alkaline and neutral media, cobalt oxides can be prone to dissolution in acidic conditions. researchgate.netacs.org However, directly synthesized CoOOH has demonstrated notable stability and activity across a broad pH range, even showing stable operation for 400 hours in a proton exchange membrane water electrolyzer under acidic conditions. researchgate.netdtu.dk The incorporation of other elements, such as iron, can dramatically enhance the intrinsic activity of CoOOH but may also affect its stability. acs.orgnih.gov Co₁₋ₓFeₓ(OOH) films with high iron content (x > 0.54) were observed to slowly dissolve under anodic polarization in alkaline solutions, while those with lower iron content appeared chemically stable but showed a decrease in activity over time, potentially due to conversion into denser, oxide-like phases. acs.orgnih.govresearchgate.net

Advanced operando and in situ characterization techniques are indispensable for tracking these dynamic structural changes. Techniques like Raman spectroscopy and X-ray absorption spectroscopy (XAS) allow researchers to monitor the evolution of cobalt's oxidation state and local structure in real-time. For example, in situ Raman measurements have identified the emergence of peaks corresponding to CoOOH formation on catalyst surfaces at specific applied potentials, confirming the structural transformation during the OER process. nih.gov Similarly, operando XAS can track changes in the Co oxidation state and coordination environment as a function of pH and applied potential. researchgate.net

Detailed Research Findings on CoOOH Phase Transformations

The following table summarizes key findings from various studies on the phase transformations and stability of this compound under different operating conditions.

| Precursor Material | Operating Conditions | Observed Transformation/Stability | Characterization Technique | Research Focus |

| α-Co(OH)₂ | Electrochemical oxidation | Transforms to γ-CoOOH | XRD, Electrochemical Analysis | Investigating the relationship between crystal structure and electrocatalytic activity for OER. rsc.orgresearchgate.netresearchgate.net |

| β-Co(OH)₂ | Electrochemical oxidation | Transforms to β-CoOOH | XRD, Electrochemical Analysis | Comparing the catalytic performance of different CoOOH polymorphs. rsc.orgresearchgate.netresearchgate.net |

| Co₃O₄(111) films | pH 7 to 13, OER potential | Reversible transformation of a sub-nanometer surface "skin" to an active CoOOH-like phase. researchgate.net | Operando Surface X-ray Diffraction, XAS | Studying potential- and pH-dependent structural stability of well-defined oxide films. researchgate.net |

| Co-CoO/Graphene Oxide | Alkaline water oxidation | In situ oxidation and self-assembly into CoOOH with a high density of oxygen vacancies. rsc.org | In situ X-ray Absorption Fine Structure (XAFS) | Clarifying the effect of the precatalyst structure on the formation of active and defective CoOOH. rsc.org |

| Co₃S₄ | Alkaline OER (1 M KOH) | Partial surface transformation to a CoOOH@Co₃S₄ heterostructure. mdpi.com | Raman Spectroscopy, EDX | Investigating the in situ formation of the active phase from a sulfide (B99878) precatalyst during OER. mdpi.com |

| Co₁₋ₓFeₓ(OOH) (x < 0.54) | 1 M KOH, OER conditions, 2 hours | Chemically stable, but OER activity decreased by 16-62%, possibly due to conversion to denser oxide phases. acs.orgnih.gov | Quartz-Crystal Microbalance (QCM) | Probing the role of iron composition on the activity and stability of cobalt oxyhydroxide. acs.orgnih.gov |

| Co₁₋ₓFeₓ(OOH) (x ≥ 0.54) | 1 M KOH, OER conditions | Slow dissolution of the film. acs.orgnih.gov | Quartz-Crystal Microbalance (QCM) | Determining the stability limits of iron-rich cobalt oxyhydroxide films in alkaline media. acs.orgnih.gov |

| α-Co(OH)₂ with Gd dopants | Alkaline OER activation | Deep reconstruction into γ-CoOOH with retained Gd dopants, leading to low crystallinity. rsc.org | XPS, in situ Raman Spectroscopy | Enhancing catalytic performance by promoting in situ reconstruction with dopants. rsc.org |

Interactive Data Table: Potential-Dependent Structural Changes

This table provides specific data on the electrochemical potentials at which structural transformations of cobalt-based materials to this compound are observed.

Click to view interactive data

| Precursor/System | Electrolyte | Applied Potential (vs. RHE) | Observed Structural Change | Source |

| Mo-Co₃O₄@CC | Alkaline | 1.4 V | Appearance of a Raman peak at 508 cm⁻¹, attributed to the formation of CoOOH. nih.gov | nih.gov |

| α-CoGd(OH)₂/FTO | Alkaline | 1.2 V | Emergence of new Raman bands at ~462 and ~571 cm⁻¹, indicating reconstruction into the γ-CoOOH phase. rsc.org | rsc.org |

| Fe-Co(OH)₂ | Not Specified | 0.9 V | Detection of Co Td⁴⁺ species, indicating an early stage of oxidation. researchgate.net | researchgate.net |

| Ni-Co(OH)₂ | Not Specified | 1.2 V | Detection of Co Td⁴⁺ species. researchgate.net | researchgate.net |

Electrochemical Performance and Mechanisms of Cobalt Hydroxide Oxide

Oxygen Evolution Reaction (OER) Electrocatalysis

The efficiency of CoOOH as an OER electrocatalyst is evaluated based on its activity and durability. The intrinsic catalytic activity is often enhanced through various strategies aimed at modifying its electronic structure and increasing the number of active sites. Understanding the mechanistic pathways of the OER on the CoOOH surface is crucial for the rational design of more efficient and robust catalysts.

The catalytic performance of pristine cobalt hydroxide (B78521) oxide can be significantly improved through several key strategies, including doping with other elements and forming heterostructures with other materials. These modifications can lead to lower overpotentials, faster reaction kinetics, and enhanced long-term stability.

Doping CoOOH with other transition metals, such as iron (Fe), has been shown to dramatically boost OER activity. The incorporation of Fe into the CoOOH lattice can modify the electronic structure of the cobalt centers, leading to more optimal binding energies for OER intermediates. For instance, Fe-doped CoOOH has demonstrated a significant reduction in the overpotential required to drive the OER. In some cases, the intrinsic OER activity of Co(1-x)Fe(x)(OOH) has been reported to be up to 100 times higher than that of pure CoOOH. This enhancement is attributed to Fe acting as a highly active site, while the CoOOH matrix provides a conductive and stabilizing host. The presence of Fe impurities can also lead to an anodic shift in the Co(2+/3+) redox wave, indicating strong electronic interactions between the two elements.

Creating heterostructures by interfacing CoOOH with other materials is another effective strategy to enhance its OER performance. For example, coupling cobalt hydroxide with cobalt oxide (Co3O4) in a nanosheet heterostructure has been shown to optimize the electronic structure through interfacial effects, thereby improving charge transfer and increasing the number of electrochemically active sites.

The durability of CoOOH-based catalysts is a critical factor for practical applications. While some cobalt-based materials can undergo degradation under prolonged anodic potential, strategies like doping and forming composites can enhance their stability. For instance, Fe-containing CoOOH films have shown improved chemical stability under OER conditions in alkaline media.

Below is a data table summarizing the OER performance of various modified cobalt hydroxide oxide catalysts.

| Catalyst | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Durability |

| α-Co(OH)₂ nanosheet | 1 M KOH | 320 | Not specified | Good electrochemical stability |

| Co₀.₂₀Fe₀.₈₀OOH | 1.0 M KOH | 383 | 40 | Excellent durability |

| CoOOH/SO₄²⁻/NiOOH | 1 M KOH | 250 | 56 | Not specified |

| Oxygen-vacancy-rich Co(OH)₂ | Not specified | 242 | 64.9 | Stable for 12 hours at 350 mV overpotential |

The mechanism of the OER on this compound surfaces is complex and has been the subject of extensive research. It is generally accepted that the reaction proceeds through a series of proton-coupled electron transfer steps involving various cobalt-oxo intermediates. The resting state of the catalyst under OER conditions is often identified as a Co(IV) species, such as CoO₂. Two primary mechanistic pathways are often considered: the Water Nucleophilic Attack (WNA) pathway and the Intramolecular Coupling (IMC) pathway.

The Intramolecular Coupling (IMC) pathway involves the coupling of two adjacent metal-oxo (M=O) or metal-oxyl radical species on the catalyst surface to form a peroxide (M-OO-M) bridge. This is followed by the release of O₂ and the regeneration of the active sites. Computational studies on layered this compound structures have suggested that the IMC pathway is a plausible mechanism. For pristine cobalt(oxy)hydroxide, it is proposed that Co(IV) facilitates the formation of an active O radical intermediate, which is followed by intramolecular O-O coupling.

Recent experimental evidence, including in-situ spectroscopic techniques, has identified the presence of cobalt superoxide (B77818) species (Co-O-O•) as a key intermediate in the OER catalyzed by CoOOH. These superoxide species are formed concurrently with the oxidation of CoOOH to a Co(IV) state. The discovery of this intermediate challenges some of the previously held assumptions about the OER mechanism on cobalt oxides and provides new insights into the reaction pathway. The formation of this superoxide intermediate is a critical step leading to the eventual release of molecular oxygen.

The identification of the rate-determining step (RDS) is crucial for understanding the kinetics of the OER and for designing more efficient catalysts. For the OER on this compound, several steps have been proposed as rate-limiting. Combining spectroscopic and electrokinetic data, some studies have identified the release of dioxygen from the superoxide intermediate as the rate-determining step. In other instances, particularly in Fe-doped CoOOH, the deprotonation of a hydroxyl species prior to O-O bond formation has been suggested as the RDS. The nature of the RDS can be influenced by the specific composition and structure of the catalyst, as well as the reaction conditions. For example, a Tafel slope close to 60 mV dec⁻¹ on a CoOOH/SO₄²⁻/NiOOH catalyst suggests that the formation of O* is the rate-determining step.

Role of Mixed Oxidation States (Co(II), Co(III), Co(IV))

The electrochemical efficacy of this compound in catalyzing the Oxygen Evolution Reaction (OER) is intrinsically linked to the accessibility and interplay of multiple cobalt oxidation states, namely Co(II), Co(III), and Co(IV). The catalytic cycle is understood to involve sequential electron-proton transfers that elevate the oxidation state of the cobalt active sites.

Initial studies often center on the oxidation of Co(II) to Co(III), a transition that occurs at potentials preceding the onset of oxygen evolution. acs.org This process, represented by the Co(OH)₂ to CoOOH transformation, is a prerequisite for creating the catalytically active Co(III) sites. acs.org However, the key to high OER activity is the subsequent oxidation to the Co(IV) state. acs.org Investigations into cobalt oxide catalysts have reported that mixed valent oxidation states, specifically the Co(III)/Co(IV) couple, are directly involved in the reaction mechanism. acs.org The formation of Co(IV) species, potentially as a Co(IV)=O intermediate, is considered a critical potential-determining step in many proposed OER mechanisms on cobalt-based catalysts.

In alkaline electrolytes, distinct redox peaks corresponding to Co(II)/Co(III) and Co(III)/Co(IV) processes can be observed at different applied potentials. researchgate.net The presence of these multiple accessible oxidation states allows the material to act as a flexible electron sink, facilitating the four-electron oxidation of water. The redox transitions are associated with reversible transformations between different cobalt oxide/hydroxide species on the material's surface, which are fundamental to its Faradaic activity. mdpi.com The ability to cycle between these states (Co(II) ↔ Co(III) ↔ Co(IV)) is crucial for both catalytic turnover in OER and for charge storage in pseudocapacitive applications. mdpi.comcsic.es

Influence of Dopants and Impurities (e.g., Iron) on OER Activity

The introduction of dopants, particularly iron (Fe), into the this compound structure has a profound and well-documented impact on its OER activity. Research has consistently shown that incorporating Fe can dramatically enhance catalytic performance, in some cases increasing the intrinsic activity by approximately 100-fold compared to pure cobalt (oxy)hydroxide. acs.orgresearchgate.netescholarship.org The peak enhancement is often observed when the iron content is between 40% and 70%. acs.orgresearchgate.net

The mechanism behind this enhancement is multifaceted. A key indicator of the strong electronic interaction between cobalt and iron is the anodic shift observed in the Co(II)/Co(III) redox wave upon Fe incorporation. acs.orgresearchgate.netescholarship.org This shift suggests that the oxidation of Co(II) becomes more difficult, altering the electronic structure of the catalyst. acs.org It is hypothesized that iron functions as the most active catalytic site, while the cobalt (oxy)hydroxide matrix primarily serves as a conductive, high-surface-area, and chemically stabilizing host. acs.orgresearchgate.netescholarship.org Computational studies suggest that the oxidation of Fe(III) to Fe(IV) at lower potentials promotes the electrophilic character of the active center, which facilitates the OER process. acs.org

Furthermore, even trace amounts of iron impurities present in electrolytes like potassium hydroxide (KOH) can be absorbed by Fe-free CoOOH, significantly boosting its activity. researchgate.netescholarship.org This sensitivity highlights the critical role of Fe in the catalytic system, whether intentionally added or present as an impurity. acs.org While Fe doping significantly boosts activity, it can also affect stability. Fe-rich films (e.g., with Fe content > 54%) may exhibit slow dissolution under OER conditions, whereas films with lower Fe content tend to be more chemically stable. acs.orgresearchgate.netescholarship.org

| Iron Content (x in Co₁₋ₓFeₓ(OOH)) | Observed Effect on OER Activity | Key Mechanistic Insight | Reference |

|---|---|---|---|

| x ≈ 0.6–0.7 | ~100-fold increase in intrinsic activity (per-metal turnover frequency) compared to x = 0. | Fe is hypothesized to be the most active site. | researchgate.netescholarship.org |

| x ≈ 0.4–0.6 | Peak OER activity observed in this range. | Strong electronic interaction between Co and Fe modifies the electronic structure. | acs.org |

| General Doping | Anodic shift of the Co(II)/Co(III) redox wave. | Indicates substitutional doping of Fe for Co. | acs.orgresearchgate.netescholarship.org |

| Trace Impurities | Fe from unpurified electrolyte absorbs into CoOOH, enhancing activity. | Highlights the high sensitivity of the Co-based system to Fe. | escholarship.org |

Electrochemical Etching and Surface Reconstruction Effects

The surface of cobalt-based electrocatalysts is not static during operation but undergoes dynamic changes, including electrochemical etching and surface reconstruction, which are often crucial for achieving high catalytic activity. Many cobalt compounds, such as phosphides, pyrophosphates, or specially prepared hydroxides, serve as precursors that transform in situ into the active cobalt (oxy)hydroxide phase under anodic polarization. fudan.edu.cnbohrium.comnih.gov

One strategy involves the electrochemical etching of precursor materials. For instance, chlorine-intercalated α-cobalt hydroxide can be electrochemically etched. fudan.edu.cn During this process, the intercalated chlorine atoms are removed upon anodic polarization, leading to the formation of defective cobalt oxyhydroxide fragments. fudan.edu.cn These resulting defective structures possess more active sites for the water oxidation reaction. fudan.edu.cn

Similarly, surface reconstruction is a widely observed phenomenon. Precursors like nickel-cobalt (B8461503) pyrophosphates, when subjected to electrochemical cycling, transform into porous Ni/Co-hydroxide-(oxy)hydroxides. bohrium.com This transformation is driven by the etching of pyrophosphate anions from the structure, which remodels the material into a more active form. bohrium.com Likewise, cobalt phosphide nanosheets have been shown to undergo an irreversible evolution in morphology and composition during electrochemical activation, forming low-valence Co(OH)ₓ species on the surface that significantly enhance catalytic activity. nih.gov These processes demonstrate that the catalytically active surface is often formed dynamically under operating conditions, converting a more stable precursor into a highly active, and often amorphous or defective, (oxy)hydroxide layer.

Pseudocapacitive Mechanisms and Charge Storage

Redox Reactions and Ion Intercalation Processes

The pseudocapacitive charge storage mechanism in this compound is governed by rapid and reversible Faradaic redox reactions occurring at or near the surface of the material. mdpi.com Unlike the electrostatic charge storage in electric double-layer capacitors, pseudocapacitance involves a change in the oxidation state of the active material. The charge storage process is primarily associated with the redox transition between Co(II) and Co(III). mdpi.comresearchgate.net

These redox reactions are coupled with the intercalation or adsorption of ions from the electrolyte to maintain charge neutrality. In an alkaline electrolyte like KOH, the reaction can be described as: Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻

This process involves the reversible intercalation of hydroxide ions (OH⁻) into the cobalt hydroxide structure, leading to the formation of cobalt oxyhydroxide (CoOOH) and enabling charge storage. mdpi.com The reverse reaction occurs during discharge. The ability of the material to undergo these rapid redox transitions without a destructive phase change is fundamental to its pseudocapacitive behavior. researchgate.net

The crystal structure of cobalt hydroxide plays a significant role in its charge storage capability. The material exists in two main polymorphs, α-Co(OH)₂ and β-Co(OH)₂. The α-phase possesses a hydrotalcite-like structure with a larger interlayer spacing of approximately 8 Å, which is more conducive to the intercalation of electrolyte ions. nih.gov In contrast, the β-phase has a more compact brucite-type structure with an interlayer spacing of about 4.6 Å. nih.gov Consequently, the α-phase is theoretically more advantageous for supercapacitor electrodes due to its open-layered structure facilitating ion transport. nih.gov Studies have shown that a phase transformation from hydroxide to oxyhydroxide is key for enabling the intercalation of various cations (e.g., Li⁺, Na⁺, K⁺) in neutral aqueous electrolytes.

Impact of Specific Surface Area on Electrochemical Response

Materials with a large surface area facilitate better contact between the electrode and the electrolyte, allowing for efficient penetration of electrolyte ions into the electrode's interior. This improved accessibility to active sites is crucial for maximizing the utilization of the material. Research has consistently demonstrated a correlation between the surface area of cobalt-based materials and their OER activity or specific capacitance. researchgate.net For example, α-Co(OH)₂ nanosheets with a well-dispersed structure and highly exposed surface area exhibit superior OER activity. Similarly, porous Co₃O₄ nanowires with a large surface area show excellent discharge capacities when used in alkaline batteries. researchgate.net

The morphology of the nanomaterial, such as nanosheets, nanowires, or porous structures, is engineered to maximize this surface area. researchgate.net By creating hierarchical or porous architectures, the effective surface area available for electrochemical reactions is increased, which in turn boosts the specific capacitance and rate capability of the electrode.

| Material | Key Structural Feature | Observed Performance | Underlying Reason | Reference |

|---|---|---|---|---|

| α-Co(OH)₂ nanosheets | High specific surface area, unique structure | Lower OER overpotential (340 mV at 10 mA cm⁻²) | Well-dispersed structure and highly exposed active sites. | |

| NiCCH and MnCCH | Larger specific surface area compared to CCH | Superior electrochemical activity | Facilitated electrolyte penetration for better contact with active sites. | |

| Porous Co₃O₄ Nanowires | Large surface area and porous structure | Maximum discharge capacity of 450.1 mAh g⁻¹ | Greater number of active interfacial sites. | researchgate.net |

| Fe-doped Co₃O₄ NPs | BET surface area of 351.56 m²/g (vs. 53.06 m²/g for undoped) | Enhanced pseudocapacitive properties | Increased surface area provides more sites for redox reactions. | nih.gov |

Charge Transfer Kinetics and Resistance

The charge-transfer resistance (Rct) is a key indicator of the kinetics of the Faradaic redox reactions. A lower Rct value signifies a faster rate of electron transfer across the interface, which is highly desirable for high-performance supercapacitors. Electrochemical Impedance Spectroscopy (EIS) is commonly used to measure these resistances. For instance, electrodes based on reduced cobalt oxide have been shown to exhibit significantly lower Faradaic charge–transfer and ion diffusion resistances compared to their unreduced counterparts. mdpi.com

The intrinsic conductivity of the material itself is also crucial. Pure Co(OH)₂ is essentially an electrical insulator, but its conductivity increases as it is oxidized to CoOOH. acs.orgresearchgate.net Doping can also enhance conductivity; for example, Co(1-x)Fe(x)(OOH) is conductive under OER conditions (~0.7-4 mS cm⁻¹), which is a key reason why the cobalt oxyhydroxide matrix is considered a conductive host for more active dopants like iron. acs.orgresearchgate.netescholarship.org The Tafel slope, derived from OER polarization curves, is another parameter that provides insight into reaction kinetics, with lower values indicating more favorable and faster kinetics.

Electrochemical Measurement Techniques in Research

The electrochemical performance of this compound (CoOOH) is rigorously evaluated through a suite of specialized techniques. These methods provide critical insights into the material's charge storage capabilities, reaction kinetics, and internal resistance, which are paramount for its application in energy storage devices. The primary techniques employed in the research and development of CoOOH electrodes include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD) measurements, and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of electroactive species. In the context of this compound, CV is instrumental in characterizing the Faradaic reactions that contribute to its pseudocapacitive behavior.

During a CV experiment, the potential of the working electrode is swept linearly versus time between two vertex potentials. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The shape of the voltammogram, along with the position and magnitude of the current peaks, reveals key information about the electrochemical processes occurring at the electrode-electrolyte interface.

For this compound, the CV curve typically exhibits distinct redox peaks corresponding to the oxidation and reduction of cobalt ions. The initial oxidation of cobalt (II) hydroxide (Co(OH)₂) to this compound (CoOOH) is often an irreversible process, as indicated by a prominent anodic peak in the first CV cycle. acs.org Subsequent cycles may show a quasi-reversible redox couple, which is attributed to the Co(III)/Co(IV) transition or the intercalation/deintercalation of electrolyte ions. The redox reactions can be summarized as follows:

Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻

CoOOH + OH⁻ ↔ CoO₂ + H₂O + e⁻ espublisher.com

The scan rate, or the rate at which the potential is swept, significantly influences the CV profile. As the scan rate increases, the anodic peaks shift to more positive potentials, and the cathodic peaks shift to more negative potentials. mdpi.com This behavior is indicative of the kinetics of the redox reactions. Furthermore, the peak current is directly proportional to the square root of the scan rate for a diffusion-controlled process, a relationship described by the Randles-Sevcik equation.

The specific capacitance of the this compound electrode can be calculated from the CV curve using the following equation:

C = (∫I(V)dV) / (2 * v * ΔV * m)

Where:

C is the specific capacitance (F/g)

∫I(V)dV is the integrated area of the CV curve

v is the scan rate (V/s)

ΔV is the potential window (V)

m is the mass of the active material (g)